![molecular formula C19H15F2N3O2 B2894199 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,4-difluorobenzamide CAS No. 899986-63-1](/img/structure/B2894199.png)
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,4-difluorobenzamide (EPB) is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EPB has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Radiolabeled Antagonists for PET Imaging
Studies have focused on developing radiolabeled compounds, such as [(18)F]p-MPPF, for PET imaging to study the serotonergic neurotransmission and receptor dynamics in various species, including humans. These compounds offer insights into brain chemistry and potential applications in diagnosing and understanding neurological disorders (Plenevaux et al., 2000).
Advanced Materials and Chemistry
Research on novel materials like polybenzoxazine with phenylnitrile functional groups and nitrogen-rich covalent triazine frameworks explores their unique properties, such as thermal stability and gas capture capabilities. These materials have implications for advanced engineering, environmental remediation, and energy storage solutions (Qi et al., 2009); (Hug et al., 2015).
Pharmacological Research
The synthesis and pharmacological evaluation of derivatives with potential anti-inflammatory and analgesic properties highlight the ongoing search for new therapeutic agents. These studies contribute to the broader field of drug discovery, focusing on molecular modifications to improve efficacy and selectivity for specific biological targets (Okunrobo et al., 2006).
Molecular Design for Targeted Therapies
Efforts to design, synthesize, and evaluate compounds targeting specific receptors, such as the dopamine D(4) receptors, illustrate the intricate process of developing targeted therapies. These compounds are studied for their potential in treating psychiatric disorders and are characterized by their receptor affinity, selectivity, and pharmacokinetics (Lacivita et al., 2010).
Analytical Chemistry and Sensor Development
Research into developing sensitive and selective chemosensors for metal ions demonstrates the application of chemical compounds in analytical chemistry. Such sensors can detect specific ions in environmental samples or biological systems, contributing to environmental monitoring and biomedical diagnostics (Chalmardi et al., 2017).
Eigenschaften
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-2-26-18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-7-6-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOLMBDBPKMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.